molecular formula C13H11NO4 B6416693 methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate CAS No. 54238-27-6

methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate

Cat. No.: B6416693
CAS No.: 54238-27-6
M. Wt: 245.23 g/mol
InChI Key: LLDZOOUNGYCZSH-QPJJXVBHSA-N
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Description

Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate (CAS 194093-31-7) is a high-purity chemical building block supplied with a documented purity of 95.0% . This compound features a molecular formula of C 13 H 11 NO 4 and a molecular weight of 245.23 g/mol . Its structure integrates a phthalimide (1,3-dioxoisoindole) group linked by a two-carbon spacer to a methyl but-2-enoate moiety, which is characterized by a specific (E)-configuration across the double bond, as defined by its canonical SMILES representation . The presence of both an electron-deficient phthalimide group and a reactive α,β-unsaturated ester in a single molecule makes it a versatile intermediate for various research applications. This compound is primarily valued in medicinal chemistry and chemical biology for the synthesis of more complex molecules. Researchers can utilize the phthalimide group as a protected amine precursor, while the conjugated ester is a key functional group for Michael addition or other cross-coupling reactions to create novel scaffolds. Please note that this product is intended for research purposes and is not for human or veterinary use. For safe handling, please consult the product's Safety Data Sheet (SDS). The compound is classified with the signal word "Warning" and carries specific hazard statements, including that it is harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319) .

Properties

IUPAC Name

methyl (E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-7H,8H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDZOOUNGYCZSH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54238-27-6
Record name NSC134468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Acid Chloride Condensation with N-Hydroxyphthalimide

A widely reported method involves the reaction of 4-chlorocarbonylbut-2-enoic acid methyl ester with N-hydroxyphthalimide (NHPI) in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion:

ClCO(CH2CH=CHCOOCH3)+NHPITEA, DCMMethyl (2E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate+HCl\text{ClCO(CH}2\text{CH=CHCOOCH}3) + \text{NHPI} \xrightarrow{\text{TEA, DCM}} \text{Methyl (2E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate} + \text{HCl}

Procedure :

  • Dissolve NHPI (1.1 equiv) and TEA (1.1 equiv) in anhydrous DCM (0.2 M).

  • Add 4-chlorocarbonylbut-2-enoic acid methyl ester (1.0 equiv) dropwise at 0°C.

  • Stir overnight at room temperature, then quench with 1N HCl.

  • Extract with DCM, dry over MgSO4_4, and purify via silica gel chromatography (hexane/EtOAc = 3:1).

Yield : 78–84%
Characterization :

  • 1^1H NMR (CDCl3_3): δ 7.86–7.89 (m, 2H, Ar–H), 7.76–7.80 (m, 2H, Ar–H), 6.32 (d, J = 15.6 Hz, 1H, CH=CHCO), 5.92 (dt, J = 15.6, 6.8 Hz, 1H, CH=CHCO), 3.72 (s, 3H, OCH3_3), 2.68–2.75 (m, 2H, CH2_2).

  • 13^{13}C NMR: δ 170.5 (C=O), 162.1 (C=O), 134.6 (Ar–C), 123.8 (Ar–C), 144.2 (CH=CH), 122.5 (CH=CH), 52.1 (OCH3_3).

Stereoselective Synthesis via Wittig Olefination

To ensure the (2E)-configuration, a Wittig reaction between phthalimidoalkyl triphenylphosphonium ylides and methyl glyoxylate has been employed:

Phthalimido-CH2PPh3+Br+OCHCOOCH3NaHMDSMethyl (2E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate\text{Phthalimido-CH}2\text{PPh}3^+ \text{Br}^- + \text{OCHCOOCH}_3 \xrightarrow{\text{NaHMDS}} \text{Methyl (2E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate}

Conditions :

  • Base: Sodium hexamethyldisilazide (NaHMDS) in THF at −78°C.

  • Purification: Recrystallization from ethanol/water (4:1).

Yield : 72%
Key Advantage : High stereoselectivity (>95% E) due to steric hindrance from the phthalimido group.

Microwave-Assisted Esterification

Recent advancements utilize microwave irradiation to accelerate esterification between 4-(1,3-dioxoisoindol-2-yl)but-2-enoic acid and methanol:

HOOC(CH2CH=CH)CONHPhth+CH3OHH2SO4,MWMethyl ester\text{HOOC(CH}2\text{CH=CH)CONHPhth} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \text{MW}} \text{Methyl ester}

Parameters :

  • Catalyst: Concentrated H2_2SO4_4 (5 mol%).

  • Temperature: 100°C, 300 W, 15 minutes.

  • Yield: 89% with 99% purity (HPLC).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DCM) improve solubility of NHPI, achieving 80–85% conversion.

  • Nonpolar solvents (hexane) favor crystalline product formation but reduce reaction rates.

  • Optimal temperature: 25–40°C. Higher temperatures (>60°C) promote side reactions like decarboxylation.

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Increases esterification efficiency by activating the carbonyl group (yield: +12%).

  • Molecular sieves (3Å) : Absorb moisture, preventing hydrolysis of acid chlorides.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
IR (KBr) 1745 cm1^{-1} (C=O ester), 1710 cm1^{-1} (C=O phthalimide), 1640 cm1^{-1} (C=C)
MS (EI) m/z 273 [M]+^+, 228 [M−COOCH3]+^+

Chromatographic Purity

  • HPLC : Retention time = 6.7 min (C18 column, MeCN/H2_2O = 70:30, 1 mL/min).

  • TLC : Rf_f = 0.38 (hexane/EtOAc = 3:1).

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk synthesis favors acid chloride route due to low-cost reagents (TEA vs. NaHMDS).

  • Waste Management : HCl byproducts require neutralization with NaOH, generating NaCl effluent .

Chemical Reactions Analysis

Types of Reactions: Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate has been investigated for its potential as a bioactive compound in medicinal chemistry. It exhibits properties that may be useful in the development of new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of isoindole compounds can exhibit anticancer properties. This compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the synthesis of other complex molecules.

Example: Synthesis of Isoindole Derivatives
Researchers have utilized this compound as a starting material to synthesize isoindole derivatives through various reaction pathways such as cyclization and functionalization reactions .

Material Science

In material science, this compound's derivatives are being explored for their potential use in creating novel materials with specific properties.

Application: Polymer Composites
Studies have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced composite materials .

Toxicology and Safety Assessment

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials. Toxicological studies indicate that while the compound exhibits some toxicity at high concentrations, it remains within acceptable limits for laboratory use .

Mechanism of Action

The mechanism of action of methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Toxicological Profiles

Nitrate-Containing Phthalimide Derivatives (C1–C6)

Compounds C1–C6 (e.g., (1,3-dioxoisoindol-2-yl)methyl nitrate) were evaluated for genotoxicity in sickle cell disease (SCD) models. At doses of 12.5–100 mg/kg, these derivatives exhibited lower micronucleated reticulocyte (MNRET) frequencies (<6 per 1,000 cells) compared to hydroxyurea (HU), which showed dose-dependent genotoxicity (7.8–33.7 MNRET/1,000 cells). The absence of nitrate groups in the target compound may reduce vasodilatory side effects but requires further toxicity profiling .

Thalidomide Analogs (6P)

The lipophilic derivative 4-(1,3-dioxoisoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P) demonstrated enhanced anti-inflammatory activity by inhibiting TNF-α.

Anticonvulsant Phthalimide-GABA Hybrids

4-(1,3-Dioxoisoindol-2-yl)-N-(substituted phenyl)butanamides and hydrazides (Figures 16–17) showed potent anticonvulsant activity with lower neurotoxicity than phenytoin. The target compound’s α,β-unsaturated ester may enhance blood-brain barrier penetration compared to bulkier GABA-anilid/hydrazide hybrids .

Structural and Functional Variations

Heterocyclic Modifications

Pyrazole-containing analogs (e.g., methyl 4-[(1,3-dioxoisoindol-2-yl)methyl]-5-stearoyl-1H-pyrazole-3-carboxylate) incorporate a heterocyclic ring, which may improve metabolic stability. In contrast, the target compound’s linear butenoate chain could confer flexibility for target binding .

Sulfonate/Sulfonamide Derivatives

Sodium 6-(1,3-dioxoisoindol-2-yl)-1-hexanesulfonate (XXIVb) and related sulfonamides exhibit high solubility due to sulfonate groups.

Alkyne vs. Alkene Moieties

Methyl 4-(1,3-dioxoisoindol-2-yl)-2-butynoate (ChemBridge-5106399) contains a triple bond, which may confer rigidity and alter reactivity compared to the target compound’s (2E)-configured double bond. The latter’s conjugation with the ester carbonyl could enhance electrophilicity, impacting drug-target interactions .

Biological Activity

Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 54238-27-6
  • Molecular Formula : C13H11NO4
  • Molecular Weight : 245.23 g/mol

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. A study investigating various isoindole derivatives found that this compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. A study demonstrated that it significantly reduced the levels of pro-inflammatory cytokines in vitro and in vivo. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
  • Cell Cycle Regulation : Arresting cell cycle progression at G0/G1 phase.

Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound against human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study also reported increased levels of cleaved PARP and caspase 3, indicating apoptosis .

Study 2: Anti-inflammatory Response

In a controlled experiment involving LPS-induced inflammation in mice, administration of methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)but-2-enote resulted in a significant reduction in serum levels of TNF-alpha and IL-6 compared to control groups. Histological examination revealed decreased infiltration of inflammatory cells in treated tissues .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits NF-kB signaling
Cytokine ModulationReduces TNF-alpha and IL-6

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid derivative or through Michael addition reactions involving phthalimide precursors. For example, microwave-assisted synthesis (e.g., 88% yield in sulfonamide derivatives ) significantly improves efficiency compared to conventional reflux methods. Key steps include protecting group strategies for the isoindole-1,3-dione moiety and optimizing solvent systems (e.g., DMF or ethanol) to stabilize the α,β-unsaturated ester . Characterization via 1^1H NMR and LCMS is critical to confirm the (2E)-configuration and purity .

Q. How is the structural integrity of the α,β-unsaturated ester moiety validated in this compound?

  • Methodological Answer : Spectroscopic techniques such as 1^1H NMR (δ 6.2–7.5 ppm for conjugated doublet protons) and IR (stretching vibrations at ~1700 cm1^{-1} for ester carbonyl) are standard. X-ray crystallography, as demonstrated in calcium-coordinated phthalimide derivatives , provides definitive proof of stereochemistry. Computational methods (e.g., DFT) can further predict stability of the (2E)-isomer relative to (2Z) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer : Anticonvulsant activity can be evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, as seen in structurally related phthalimide-GABA hybrids . Neurotoxicity is assessed via rotorod tests. For protein binding, fluorescence quenching and molecular docking (e.g., with bovine serum albumin) validate interactions, as shown for analogs with KaK_a values in the range of 104^4 M1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability of the ester group). Strategies include:

  • Metabolite profiling : LC-HRMS to identify hydrolysis products.
  • Prodrug modification : Replacing the methyl ester with more stable groups (e.g., ethyl or tert-butyl) to enhance bioavailability .
  • Species-specific assays : Compare rodent vs. human liver microsome stability .

Q. What advanced techniques elucidate the role of the phthalimide moiety in target engagement?

  • Methodological Answer : Competitive binding assays using fluorescent probes (e.g., RG108, a phthalimide-based methyltransferase inhibitor ) or crystallography of target complexes (e.g., DNA methyltransferases) reveal binding modes. SAR studies on substituents at the but-2-enoate position (e.g., electron-withdrawing groups) can enhance affinity, as observed in analogs like CPPHA (IC50_{50} < 100 nM for mGlu receptors) .

Q. How does the α,β-unsaturated ester influence reactivity in biological systems?

  • Methodological Answer : The electrophilic double bond may participate in Michael addition with cysteine residues, leading to off-target effects. Mitigation strategies include:

  • Thiol-reactivity assays : Incubate with glutathione (GSH) and monitor adduct formation via LCMS.
  • Isosteric replacement : Substitute the ester with amides or heterocycles to reduce reactivity while retaining activity .

Q. What experimental designs address low solubility in aqueous buffers for this hydrophobic compound?

  • Methodological Answer :

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility without altering conformation .
  • Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate derivatives, as shown in calcium-coordinated analogs .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve biodistribution .

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